molecular formula C19H21N3O3 B5524438 N-(2,4-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide

N-(2,4-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide

Cat. No. B5524438
M. Wt: 339.4 g/mol
InChI Key: QGNOUEGUJDWCKV-UDWIEESQSA-N
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Description

"N-(2,4-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide" is a compound likely of interest in the fields of organic chemistry and materials science. Its structure suggests it could have applications in creating polymers, pharmaceuticals, or as an intermediate in chemical synthesis.

Synthesis Analysis

Although direct synthesis information for this compound was not found, related research on compounds with similar structural features provides insight into potential synthesis methods. For example, the synthesis of related hydrazine and acetamide compounds involves condensation reactions between hydrazides and aldehydes or ketones in the presence of acidic or basic catalysts (Arjunan et al., 2012).

Molecular Structure Analysis

Compounds with similar structures, such as hydrazine derivatives, have been analyzed using spectroscopic methods and computational chemistry techniques like density functional theory (DFT). These studies can reveal information about bond lengths, angles, and molecular conformations, contributing to a deeper understanding of molecular stability and reactivity (Arjunan et al., 2012).

Scientific Research Applications

Antibacterial and Enzyme Inhibition

  • Azomethine-bearing molecules like N-(2,4-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide have shown potential in biological activities. A study focused on the synthesis of similar molecules, revealing their potential for antibacterial and anti-enzymatic activities (Aziz-ur-Rehman et al., 2014).

Antimicrobial Activity

  • Research exploring the antimicrobial properties of derivatives of 2-hydrazinyl-N-N, diphenyl acetamide, which are structurally related to the compound , showed significant antimicrobial and antifungal activities. This suggests potential applications in combating microbial infections (Arvind Kumar & A. Mishra, 2015).

Synthesis of Novel Heterocycles

  • The compound has been used in synthesizing novel heterocycles, showing good antibacterial activities. This underscores its utility in developing new pharmacologically active compounds (Fatehia & K. Mohamed, 2010).

Corrosion Inhibition

  • A study investigating the use of hydrazone derivatives, similar in structure to N-(2,4-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide, found these compounds to be effective as corrosion inhibitors for steel in acidic solutions. The inhibitors formed a stable layer on steel surfaces, showcasing an industrial application (H. Lgaz et al., 2020).

Photonic Applications

  • The compound's derivatives have been explored for their nonlinear optical properties, with applications in photonic devices. Studies revealed the potential for high nonlinear optical behavior, indicating their use in developing optical limiters and other photonic applications (Vijayakumar Sadasivan Nair et al., 2022).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-N'-[(E)-(4-ethoxyphenyl)methylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-4-25-16-8-6-15(7-9-16)12-20-22-19(24)18(23)21-17-10-5-13(2)11-14(17)3/h5-12H,4H2,1-3H3,(H,21,23)(H,22,24)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNOUEGUJDWCKV-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,4-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide
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N-(2,4-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide
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N-(2,4-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide
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N-(2,4-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide
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N-(2,4-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide
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N-(2,4-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide

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